molecular formula C11H18N4O2 B5771233 (Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide

(Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide

Cat. No.: B5771233
M. Wt: 238.29 g/mol
InChI Key: PNZMCJKILUZHPH-KTKRTIGZSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyano group, a morpholine ring, and an enamide moiety.

Preparation Methods

The synthesis of (Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide involves several steps. One common synthetic route includes the reaction of a cyanoacetylene derivative with a morpholine derivative under specific conditions . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

(Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the morpholine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide: This compound has a similar structure but includes a chlorophenyl group instead of a cyano group.

    EGFR Tyrosine Kinase Inhibitors: These compounds share some structural similarities and are used in the treatment of non-small cell lung cancer.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-2-cyano-3-(2-morpholin-4-ylethylamino)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-9(10(8-12)11(13)16)14-2-3-15-4-6-17-7-5-15/h14H,2-7H2,1H3,(H2,13,16)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMCJKILUZHPH-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)N)/NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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